
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone (BBPP) is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. BBPP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. In animal models, this compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of various diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its low yield and limited availability can be a limitation for large-scale experiments. Moreover, this compound's mechanism of action is not fully understood, which can hinder the interpretation of experimental results.
Zukünftige Richtungen
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has great potential for further scientific research. Future studies can focus on the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of its applications in various fields. This compound's potential as a drug candidate for the treatment of cancer and Alzheimer's disease can be further explored through in vitro and in vivo experiments. Its applications in material science and agriculture can be expanded through the development of new synthetic routes and the evaluation of its properties.
Synthesemethoden
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 2-phenyl-4,5-dihydro-3(2H)-pyridazinone with benzylthiol in the presence of a catalyst. Another method involves the reaction of 2-phenyl-4,5-dihydro-3(2H)-pyridazinone with benzyl chloride followed by the reaction with sodium sulfide. The yield of this compound using these methods ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer and Alzheimer's disease. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks and as a ligand for the preparation of metal complexes. In agriculture, this compound has been studied for its potential use as a herbicide and as a plant growth regulator.
Eigenschaften
CAS-Nummer |
5273-32-5 |
|---|---|
Molekularformel |
C24H20N2OS2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
4,5-bis(benzylsulfanyl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H20N2OS2/c27-24-23(29-18-20-12-6-2-7-13-20)22(28-17-19-10-4-1-5-11-19)16-25-26(24)21-14-8-3-9-15-21/h1-16H,17-18H2 |
InChI-Schlüssel |
GBLGVAZRPHWBIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Andere CAS-Nummern |
5273-32-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




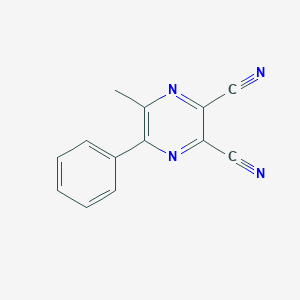
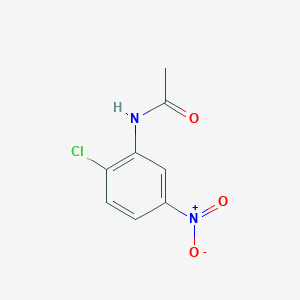
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)

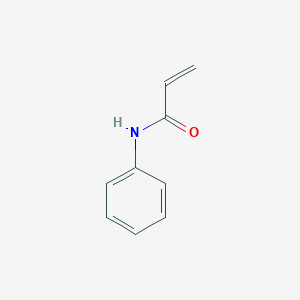

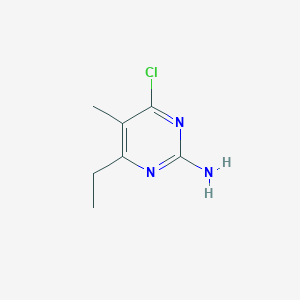
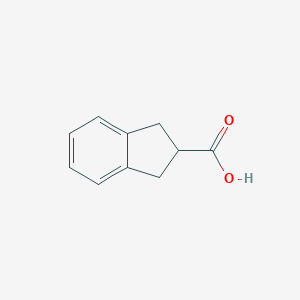



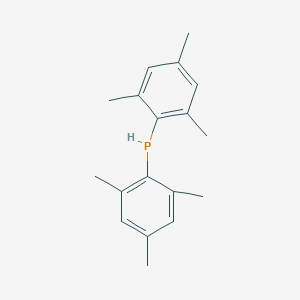
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)